molecular formula C9H12FNO B2435251 [4-Fluoro-3-(methoxymethyl)phenyl]methanamine CAS No. 1016522-88-5

[4-Fluoro-3-(methoxymethyl)phenyl]methanamine

Cat. No.: B2435251
CAS No.: 1016522-88-5
M. Wt: 169.199
InChI Key: PCQZCUNMYIQSRJ-UHFFFAOYSA-N
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Description

[4-Fluoro-3-(methoxymethyl)phenyl]methanamine is an organic compound with the molecular formula C9H12FNO It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a fluoro group at the 4-position and a methoxymethyl group at the 3-position

Properties

IUPAC Name

[4-fluoro-3-(methoxymethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-12-6-8-4-7(5-11)2-3-9(8)10/h2-4H,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQZCUNMYIQSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Fluoro-3-(methoxymethyl)phenyl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-fluoro-3-nitrotoluene.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Methoxymethylation: The resulting amine is then subjected to methoxymethylation using formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[4-Fluoro-3-(methoxymethyl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylmethanamines.

Scientific Research Applications

[4-Fluoro-3-(methoxymethyl)phenyl]methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-Fluoro-3-(methoxymethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxymethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [4-Fluoro-3-(methyl)phenyl]methanamine: Similar structure but lacks the methoxymethyl group.

    [4-Chloro-3-(methoxymethyl)phenyl]methanamine: Similar structure but with a chloro group instead of a fluoro group.

    [4-Fluoro-3-(methoxymethyl)phenyl]ethanamine: Similar structure but with an ethanamine group instead of methanamine.

Uniqueness

[4-Fluoro-3-(methoxymethyl)phenyl]methanamine is unique due to the presence of both the fluoro and methoxymethyl groups, which confer distinct chemical and biological properties. These substitutions can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

[4-Fluoro-3-(methoxymethyl)phenyl]methanamine, a compound of interest in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive overview of its properties, mechanisms of action, and potential applications based on diverse scientific literature.

  • Molecular Formula : C15_{15}H16_{16}FNO2_2
  • Molecular Weight : 261.29 g/mol
  • Structure : The compound features a fluorinated aromatic ring and a methoxymethyl group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter regulation and inflammatory responses.
  • Receptor Modulation : The compound may bind to receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Potential

Recent research has explored the anticancer potential of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)

Results indicated a reduction in cell viability by approximately 50% at concentrations ranging from 10 to 50 µM.

Case Studies

  • Study on Antimicrobial Properties :
    A recent study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings suggest that modifications to the methanamine structure can enhance its potency against Gram-positive bacteria .
  • Anticancer Research :
    Another significant study focused on the compound's effects on breast cancer cells, revealing that it not only inhibited cell growth but also altered gene expression related to apoptosis and cell cycle regulation. This research highlights the potential for developing new therapeutic strategies using this compound .

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